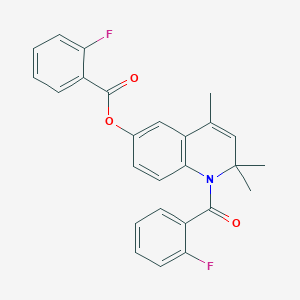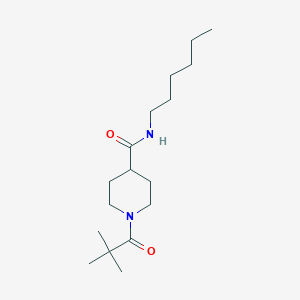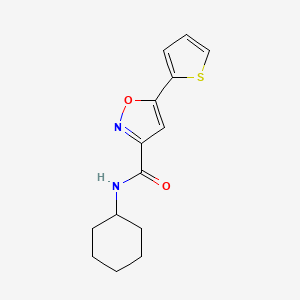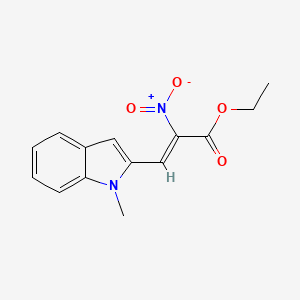
1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate
描述
1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate, also known as FQ-1, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the field of cancer research.
作用机制
The mechanism of action of 1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules that play a crucial role in cell division. 1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate binds to the colchicine-binding site on tubulin and disrupts the formation of microtubules, leading to the inhibition of cell division and the induction of apoptosis.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate has been shown to exhibit potent antitumor activity in various cancer cell lines, both in vitro and in vivo. 1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate has also been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and proliferation. Additionally, 1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the major advantages of 1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate is its potent antitumor activity against various cancer cell lines. 1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate has also been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of 1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate is its poor solubility in water, which may limit its effectiveness in some experimental settings.
未来方向
There are several future directions for the research and development of 1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate. One potential direction is the optimization of the synthesis method to improve the yield and purity of 1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate. Another direction is the evaluation of 1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate in combination with other anticancer agents to enhance its effectiveness against cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate and its potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate is a novel compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. 1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate exhibits potent antitumor activity against various cancer cell lines, induces apoptosis and cell cycle arrest in cancer cells, and exhibits low toxicity and high selectivity towards cancer cells. While there are some limitations to the use of 1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate in lab experiments, there are several future directions for the research and development of 1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate that may lead to its eventual use in clinical settings.
科学研究应用
1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate has shown significant potential in various scientific research applications, particularly in the field of cancer research. Studies have shown that 1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-(2-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-fluorobenzoate has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
属性
IUPAC Name |
[1-(2-fluorobenzoyl)-2,2,4-trimethylquinolin-6-yl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2NO3/c1-16-15-26(2,3)29(24(30)18-8-4-6-10-21(18)27)23-13-12-17(14-20(16)23)32-25(31)19-9-5-7-11-22(19)28/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWRXJBDUMILJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4F)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-iodo-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4716837.png)

![N-(2,5-dichlorophenyl)-2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazinecarboxamide](/img/structure/B4716847.png)
![5-{3-chloro-4-[2-(4-ethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4716857.png)
![2-(4-chlorophenyl)-4-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4716869.png)

![4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4716880.png)

![6,7-bis[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4716901.png)



![4-[(2,6-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4716933.png)
![3-[(ethoxycarbonyl)oxy]-2-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4716940.png)